

The Unseen Ripple: Azoxystrobin's Impact on Non-Target Aquatic Organisms

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Compound of Interest

Compound Name: Azoxystrobin

Cat. No.: B1666510

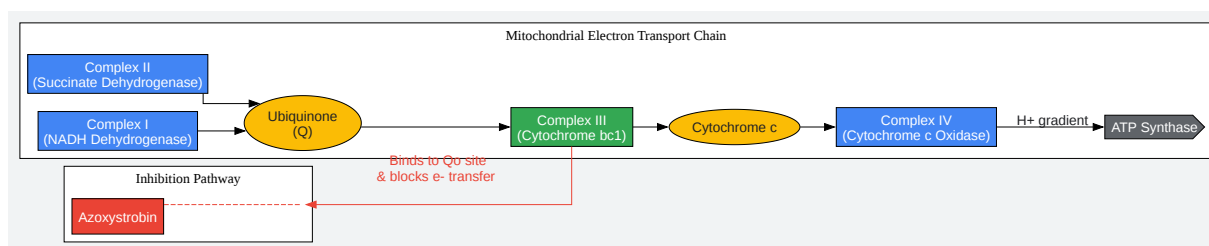
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An In-depth Technical Guide for Researchers and Scientific Professionals

Introduction: **Azoxystrobin**, a broad-spectrum systemic fungicide from the strobilurin class, is one of the world's most widely used agricultural pesticides. Its primary mode of action is the inhibition of mitochondrial respiration, a vital cellular process.^{[1][2]} While highly effective against a wide range of fungal pathogens on crops, its extensive use leads to runoff into adjacent aquatic ecosystems, raising significant concerns about its effects on non-target organisms.^{[3][4]} This technical guide provides a comprehensive overview of the current scientific understanding of **azoxystrobin's** impact on aquatic life, focusing on quantitative toxicological data, the underlying mechanisms of toxicity, and the experimental methodologies used to assess its effects.

Mechanism of Action: Disruption of the Electron Transport Chain

Azoxystrobin's fungicidal activity stems from its ability to block the electron transport chain within the mitochondria, thereby preventing ATP synthesis.^{[1][5]} Specifically, it binds to the Quinone outside (Qo) site of the cytochrome b-c1 complex (Complex III), inhibiting the transfer of electrons.^{[1][6]} This mode of action is not exclusive to fungi and can affect a wide range of non-target eukaryotic organisms, including fish, invertebrates, and algae, by disrupting their cellular energy production.^{[6][7]}



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Figure 1: Azoxystrobin's inhibition of the mitochondrial electron transport chain.

Ecotoxicological Data on Aquatic Invertebrates

Aquatic invertebrates, particularly crustaceans, are highly susceptible to **azoxystrobin**.^[1] Zooplankton, which form a critical base of the aquatic food web, are among the most sensitive groups.^{[6][8]} Chronic effects on copepods have been observed at concentrations as low as 3 µg/L.^[8]

Table 1: Acute and Chronic Toxicity of **Azoxystrobin** to Select Aquatic Invertebrates

Species	Common Name	Test Type	Endpoint	Value (µg/L)	Exposure Duration	Reference
Daphnia magna	Water Flea	Acute	EC50	190	48 hours	[9]
Daphnia magna	Water Flea	Acute	LC50	71 - 277 (clonal variation)	48 hours	[9][10]
Daphnia magna	Water Flea	Chronic	NOEC	44	21 days	[9]
Mysidopsis bahia	Mysid Shrimp	Acute	LC50	56	96 hours	[9]
Mysidopsis bahia	Mysid Shrimp	Chronic	NOEC	9.5	28 days	[9]
Eudiaptomus graciloides	Calanoid Copepod	Acute	EC50	38	48 hours	[9]
Eudiaptomus graciloides	Calanoid Copepod	Chronic	-	5 (reduced nauplii)	-	[9]
Hyalella azteca	Amphipod	Chronic	EC20 (Reproduction)	4.2	42 days	[8][11]
Chironomus dilutus	Midge	Chronic	EC20 (Emergence)	12	50 days	[8][11]
Ceriodaphnia dubia	Cladoceran	Chronic	EC20 (Reproduction)	12	7 days	[8][11]

EC50: Median Effective Concentration; LC50: Median Lethal Concentration; NOEC: No-Observed-Effect Concentration; EC20: 20% Effect Concentration.

Sublethal effects on invertebrates are also significant. In *Daphnia magna*, **azoxystrobin** exposure at 0.5 mg/L led to a decrease in the activity of the heart, filtering limbs, and mandibles, impairing functions critical for food ingestion.[12] Furthermore, increased respiration rates, indicating physiological stress, were observed in *D. magna* at concentrations as low as 0.026 µg/L.[9][10]

Ecotoxicological Data on Fish

Azoxystrobin poses a moderate to high risk to fish species.[1] Toxicity varies between species, but effects range from direct mortality to a suite of sublethal impacts affecting behavior, physiology, and cellular health.

Table 2: Acute and Chronic Toxicity of **Azoxystrobin** to Select Fish Species

Species	Common Name	Test Type	Endpoint	Value (µg/L)	Exposure Duration	Reference
Pimephales promelas	Fathead Minnow	Acute	LC50	309,000	96 hours	[13]
Pimephales promelas	Fathead Minnow	Acute	NOEC	250,000	96 hours	[13]
Danio rerio	Zebrafish	Acute	LC50 (Embryonic)	1174.9	144 hours	[14]
Oncorhynchus mykiss	Rainbow Trout	In Vitro	EC50 (Motility)	200	2 hours	[15]

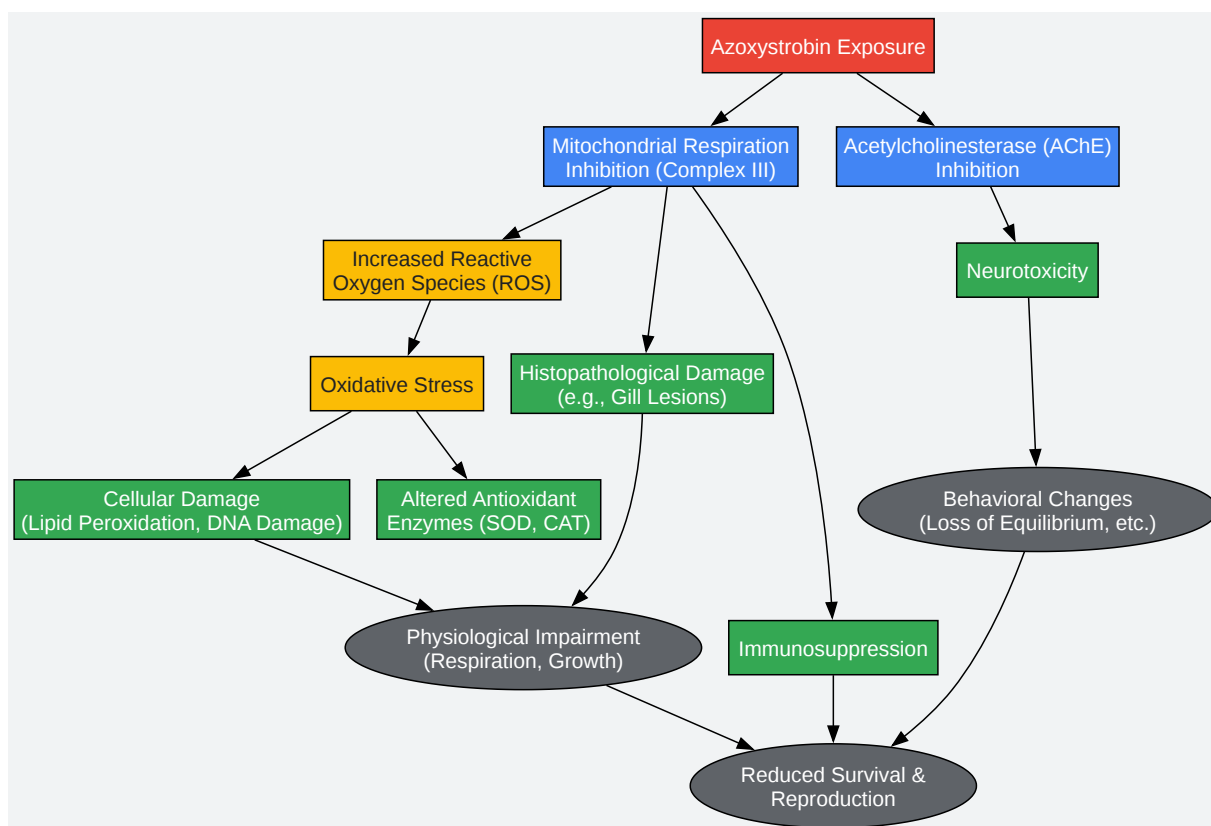
LC50: Median Lethal Concentration; NOEC: No-Observed-Effect Concentration; EC50: Median Effective Concentration.

Beyond direct mortality, sublethal concentrations of **azoxystrobin** induce a range of adverse effects in fish:

- **Oxidative Stress:** The primary mode of action, mitochondrial disruption, leads to an overproduction of Reactive Oxygen Species (ROS).[5][16] This imbalance results in oxidative

stress, causing cellular damage.[16] Studies have documented increased lipid peroxidation (MDA content) and alterations in antioxidant enzyme activities, such as Superoxide Dismutase (SOD) and Catalase (CAT), in various fish species including grass carp, zebrafish, and the cichlid *Australoheros facetus*. [2][16][17]

- **Neurotoxicity:** **Azoxystrobin** exhibits neurotoxic properties, primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission.[3][18] Significant, dose-dependent AChE inhibition has been observed in fish, leading to behavioral changes like slow movement, loss of equilibrium, and erratic swimming.[3][16][19]
- **Histopathological Damage:** The gills are a primary site of toxicant uptake and are particularly vulnerable. Exposure to **azoxystrobin** causes significant gill damage, including epithelial lifting, lamellar fusion, and hyperplasia, which can impair respiration.[3][18]
- **Immunosuppression:** Long-term exposure to **azoxystrobin** can induce immunodeficiency in fish, making them more susceptible to subsequent viral infections.[20] This is linked to the disruption of mitochondrial dynamics and decreased ATP levels, impairing the immune response.[20]



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Figure 2: Cascade of toxicological effects from molecular to organismal levels.

Effects on Algae and Aquatic Plants

Data from microcosm studies indicate that **azoxystrobin** can trigger transient effects on phytoplankton communities at concentrations of 3.3 µg/L.[8] Certain phytoplankton species, such as *Nitzschia* sp., have been significantly affected at concentrations as low as 2 µg/L.[6] For aquatic macrophytes, exposure to **azoxystrobin** can inhibit antioxidant enzyme systems and lead to lipid and DNA damage.[21]

Experimental Protocols: A Methodological Overview

The assessment of **azoxystrobin**'s aquatic toxicity relies on standardized and specialized experimental protocols.

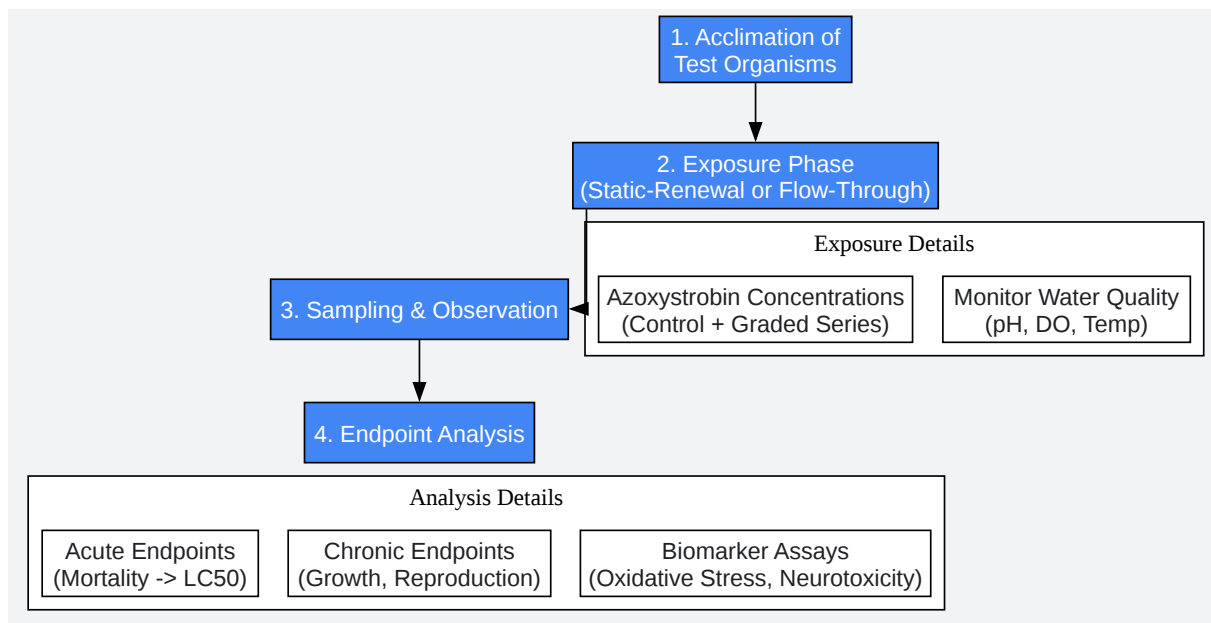
Acute and Chronic Toxicity Testing

These tests are typically conducted following guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).

- **Test Organisms:** Standardized test species are used, such as *Daphnia magna* (OECD 202, 211), *Pimephales promelas* (fathead minnow; EPA 850.1075), or *Oncorhynchus mykiss* (rainbow trout; OECD 203).[13][22][23] Organisms are cultured in controlled laboratory conditions to ensure uniformity.
- **Exposure System:** Tests can be static, semi-static (static-renewal), or flow-through. For a 96-hour static-renewal test with fathead minnows, for example, fish are placed in test chambers containing various nominal concentrations of **azoxystrobin**. [13] The test solutions are renewed, typically every 24 or 48 hours, to maintain exposure concentrations.[13]
- **Test Conditions:** Key water quality parameters such as temperature, pH, dissolved oxygen, and hardness are maintained within narrow limits and monitored throughout the experiment. [13] A standard photoperiod (e.g., 16 hours light: 8 hours dark) is used.[13]
- **Endpoints:** For acute tests, the primary endpoint is mortality, used to calculate the LC50 value.[13] For chronic tests, sublethal endpoints such as growth, reproduction (e.g., number of offspring in daphnids), and emergence (in midges) are measured to determine the No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC). [9][11]

Biomarker Analysis Protocols

- Oxidative Stress Assays:
 - Sample Preparation: Tissues of interest (e.g., fish liver, gills) are dissected, weighed, and homogenized in a suitable buffer on ice.[\[2\]](#) The homogenate is then centrifuged to obtain a supernatant for enzyme analysis.
 - Enzyme Activity: Spectrophotometric assays are commonly used to measure the activity of antioxidant enzymes like SOD, CAT, and detoxification enzymes like Glutathione S-transferase (GST).[\[2\]](#)[\[14\]](#)
 - Lipid Peroxidation: The Thiobarbituric Acid Reactive Substances (TBARS) assay is frequently used to measure malondialdehyde (MDA), a key indicator of lipid peroxidation. [\[14\]](#)[\[17\]](#)
- Neurotoxicity Assays:
 - AChE Activity: Brain tissue is typically homogenized and assayed for AChE activity using a method based on the rate of hydrolysis of acetylthiocholine, which is measured spectrophotometrically.[\[3\]](#)[\[18\]](#)
- Genotoxicity Assays:
 - Comet Assay: This assay measures DNA strand breaks in individual cells. Blood cells are often used.[\[2\]](#) Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate further, forming a "comet tail" whose intensity is proportional to the level of DNA damage.[\[2\]](#)
 - Micronucleus Test: This test detects chromosomal damage by quantifying micronuclei (small, extra-nuclear bodies) in cells, typically erythrocytes.[\[2\]](#)



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Figure 3: Generalized experimental workflow for aquatic toxicity testing.

Conclusion and Future Directions

The scientific literature clearly demonstrates that **azoxystrobin** is toxic to a wide range of non-target aquatic organisms at environmentally relevant concentrations.[4][8] Its fundamental mechanism of inhibiting mitochondrial respiration leads to a cascade of sublethal effects, including oxidative stress, neurotoxicity, and histopathological damage, which can impair the health, reproduction, and survival of aquatic life. Crustaceans, particularly copepods, appear to be among the most sensitive groups, with chronic effects observed in the low microgram-per-liter range.[8][9]

While a significant body of data exists, several knowledge gaps remain.[7] There is a need for more research on:

- The toxicity of **azoxystrobin**'s environmental metabolites.[4][7]
- Impacts on estuarine and marine organisms, which are currently understudied.[7]
- The effects of long-term, low-level exposures that mimic realistic environmental conditions.
- The interactive effects of **azoxystrobin** with other environmental stressors, such as other pesticides and climate change variables.

A deeper understanding of these areas is crucial for developing more accurate environmental risk assessments and implementing effective management strategies to protect the health of aquatic ecosystems.

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